N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine

Catalog No.
S13973923
CAS No.
M.F
C11H19N3O2
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine

Product Name

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine

IUPAC Name

2-N,2-N-bis(2-methoxyethyl)pyridine-2,5-diamine

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C11H19N3O2/c1-15-7-5-14(6-8-16-2)11-4-3-10(12)9-13-11/h3-4,9H,5-8,12H2,1-2H3

InChI Key

JKFXJFVFRGSAHO-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=NC=C(C=C1)N

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two 2-methoxyethyl groups and two amino groups at the 2 and 5 positions. This compound is part of a broader class of aminopyridines, which are known for their diverse chemical properties and biological activities. The presence of the methoxyethyl groups enhances its solubility and reactivity, making it a valuable compound in various fields such as medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
  • Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, resulting in N-alkylated products.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Alkyl halides in the presence of bases such as sodium hydroxide .

Research indicates that N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with various biological targets, including enzymes and receptors, potentially leading to modulation of their activities. The compound's ability to form hydrogen bonds enhances its interaction with biological molecules, making it an interesting candidate for therapeutic applications .

Synthesis of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 2-amino-5-nitropyridine.
  • Reactions:
    • Nitration: The starting material is nitrated using mixed acids to obtain 2-amino-5-nitropyridine.
    • Hydrolysis and Reduction: Subsequent hydrolysis and reduction steps convert the nitro group into an amino group.
    • Methoxylation: This step introduces the methoxyethyl groups through a reaction with methoxyethyl halides under basic conditions.

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine has several applications:

  • Medicinal Chemistry: Explored for its potential as an antimicrobial and anticancer agent.
  • Material Science: Used as a precursor in synthesizing specialty chemicals and materials due to its functional groups.
  • Catalysis: Investigated for its role as a ligand in transition metal complexes, enhancing catalytic processes .

Studies on the interactions of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine with various biological targets have shown promising results. The compound's ability to form stable complexes with metal ions has been explored in catalysis. Additionally, its interactions with enzymes suggest potential pathways for drug development targeting specific diseases .

Several compounds share structural similarities with N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine:

Compound NameStructural FeaturesUnique Aspects
2,3-DiaminopyridineLacks the 2-methoxyethyl groupsLess hydrophobic than N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
4-AminopyridineContains only one amino groupDoes not have methoxyethyl substitutions
3-MethoxypyridineContains a methoxy group but lacks amino substituentsDifferent reactivity profile due to absence of amines
1-(Pyridin-2-yl)ethanamineLacks methoxy groupsMore soluble but less versatile in reactions

N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine stands out due to its combination of both the pyridine ring and methoxyethyl substituents, which impart unique chemical properties that are advantageous for various applications in research and industry. Its structural features allow for enhanced solubility and reactivity compared to similar compounds .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

225.147726857 g/mol

Monoisotopic Mass

225.147726857 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types